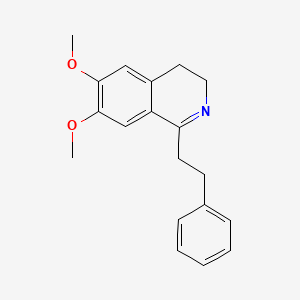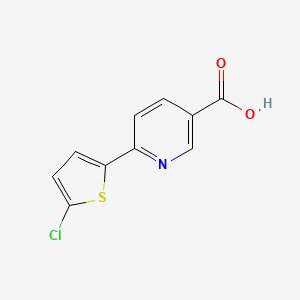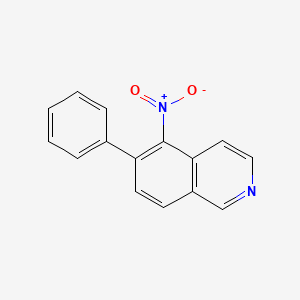
1-(tert-Butyl)-3-chloronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl)-3-chloronaphthalene is an organic compound belonging to the naphthalene family It features a tert-butyl group and a chlorine atom attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-3-chloronaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 3-chloronaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to purify the final product.
化学反応の分析
Types of Reactions: 1-(tert-Butyl)-3-chloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 1-(tert-Butyl)-3-hydroxynaphthalene.
Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol derivatives.
Reduction Reactions: The naphthalene ring can undergo reduction to form dihydronaphthalene derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: 1-(tert-Butyl)-3-hydroxynaphthalene.
Oxidation: tert-Butyl alcohol derivatives.
Reduction: Dihydronaphthalene derivatives.
科学的研究の応用
1-(tert-Butyl)-3-chloronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(tert-Butyl)-3-chloronaphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially altering their function.
Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
類似化合物との比較
1-(tert-Butyl)-3-methylnaphthalene: Similar structure but with a methyl group instead of a chlorine atom.
1-(tert-Butyl)-3-hydroxynaphthalene: Formed through substitution of the chlorine atom with a hydroxyl group.
1-(tert-Butyl)-3-nitronaphthalene: Contains a nitro group instead of a chlorine atom.
特性
分子式 |
C14H15Cl |
|---|---|
分子量 |
218.72 g/mol |
IUPAC名 |
1-tert-butyl-3-chloronaphthalene |
InChI |
InChI=1S/C14H15Cl/c1-14(2,3)13-9-11(15)8-10-6-4-5-7-12(10)13/h4-9H,1-3H3 |
InChIキー |
ALECXKNDPPUBFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC2=CC=CC=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115299.png)
![N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine](/img/structure/B14115302.png)

![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115317.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115323.png)
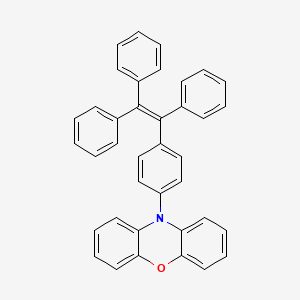

![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B14115342.png)
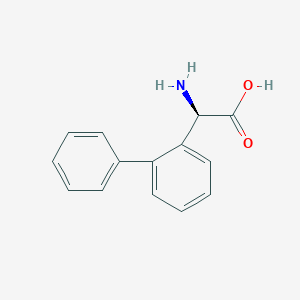
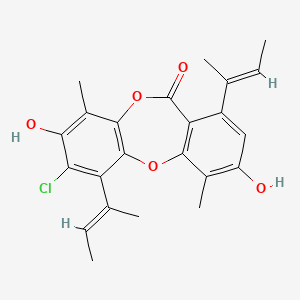
![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14115362.png)
